molecular formula C8H11N5O B1484060 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098022-22-9

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1484060
CAS No.: 2098022-22-9
M. Wt: 193.21 g/mol
InChI Key: NADXHWGRSFDXGS-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the azido group makes this compound particularly interesting due to its potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with suitable pyrazole substrates. One common method involves the use of 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate, or 1-azido-2-chloroethane as transfer reagents. These reagents react with unsubstituted pyrazoles in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (around 90°C) for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups using suitable reagents.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Cycloaddition Reactions: Copper(I) catalysts are commonly used for Huisgen cycloaddition.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution Reactions: Various substituted pyrazoles.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminoethyl-substituted pyrazoles.

Scientific Research Applications

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoethyl-4-methyl benzenesulfonate
  • 2-Azidoethyl-methylsulfonate
  • 1-Azido-2-chloroethane
  • 3-Azido-4-nitropyrazole

Uniqueness

3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its tetrahydropyrano[4,3-c]pyrazole scaffold, which provides distinct chemical properties and reactivity compared to other azidoethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

3-(2-azidoethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADXHWGRSFDXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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